4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-(thiomorpholin-4-ylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVCLSMVPAOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-28-9 | |
| Record name | 4-(thiomorpholin-4-ylmethyl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride typically involves two main stages:
- Stage 1: Synthesis of a suitable benzoic acid derivative bearing a reactive benzylic halide or leaving group, commonly 4-bromomethylbenzoic acid or 4-chloromethylbenzoic acid.
- Stage 2: Nucleophilic substitution of the benzylic halide with thiomorpholine, followed by conversion to the hydrochloride salt.
This approach parallels the preparation methods of related compounds such as 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride, where the piperazine ring is substituted in place of thiomorpholine.
Preparation of 4-Bromomethylbenzoic Acid Intermediate
A key intermediate is 4-bromomethylbenzoic acid, prepared by bromination of p-toluic acid:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | p-Toluic acid + N-bromosuccinimide + dibenzoyl peroxide in chloroform | Reflux for ~20 hours to brominate methyl group | Crude 4-bromomethylbenzoic acid obtained |
| 2 | Filtration, washing with chloroform and water, drying at 50-60°C | Purification of crude product | 63% yield; 97.5% purity by HPLC |
This bromomethyl derivative serves as the electrophilic site for subsequent nucleophilic substitution reactions.
Nucleophilic Substitution with Thiomorpholine
The nucleophilic substitution involves reacting the 4-bromomethylbenzoic acid with thiomorpholine under basic conditions, typically in an organic solvent such as n-butanol or ethanol. The reaction proceeds via displacement of the bromide by the nitrogen atom of thiomorpholine, forming 4-(Thiomorpholin-4-ylmethyl)benzoic acid.
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 4-Bromomethylbenzoic acid + thiomorpholine + potassium carbonate | Stirring at room temperature or mild heating for 12 hours | Potassium carbonate acts as base to neutralize HBr formed |
| 2 | Work-up with water and organic extraction | Separation of product from aqueous layer | Organic layer pH adjusted with hydrochloric acid to form hydrochloride salt |
| 3 | Filtration and washing with n-butanol or ethanol | Isolation of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride | Product dried to yield final compound |
This method is adapted from analogous procedures used for piperazine derivatives and is expected to provide high purity and yield under optimized conditions.
Alternative Green Synthesis Approach
A more environmentally friendly synthetic route is reported for the closely related 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride, which can be adapted for thiomorpholine analogs:
- Starting from p-cyanobenzyl chloride dissolved in ethanol-water mixed solvent.
- Addition of the heterocyclic amine (e.g., methylpiperazine or thiomorpholine).
- Heating to promote substitution forming the nitrile intermediate.
- Subsequent hydrolysis of the nitrile to the carboxylic acid using sodium hydroxide under reflux.
- Acidification with dilute hydrochloric acid and salting out with sodium chloride to precipitate the hydrochloride salt.
| Parameter | Typical Values for Piperazine Analog | Adaptation for Thiomorpholine |
|---|---|---|
| Solvent | Ethanol:Water (2:1) | Same or similar solvent system |
| Temperature | 70-100°C for substitution and hydrolysis | Similar temperature range expected |
| Reaction time | 1-2 hours for substitution; 5-6 hours for hydrolysis | Comparable times anticipated |
| Molar ratios | Cyanobenzyl chloride : amine : NaOH = 1 : 1.2-1.5 : 6-6.5 | Adjusted stoichiometry for thiomorpholine |
This green method offers advantages such as reduced toxic gas emissions, simpler work-up, higher yields, and high purity, making it suitable for industrial scale-up.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield & Purity | Advantages |
|---|---|---|---|---|---|
| Bromination Route | p-Toluic acid | N-bromosuccinimide, dibenzoyl peroxide | Reflux in chloroform, 20h | 63%, 97.5% purity | Established, high purity intermediate |
| Nucleophilic Substitution | 4-Bromomethylbenzoic acid | Thiomorpholine, K2CO3 | Room temp or mild heating, 12h | High yield expected | Straightforward, adaptable |
| Green Synthesis via Nitrile | p-Cyanobenzyl chloride | Thiomorpholine, NaOH, HCl | Ethanol/water, 70-100°C | Improved yield and purity | Environmentally friendly, scalable |
Research Findings and Notes
- The bromination of p-toluic acid to 4-bromomethylbenzoic acid is a critical step that determines the overall purity and yield of the final product. Control of reaction time and temperature is essential to minimize side products.
- The nucleophilic substitution step benefits from the use of mild bases such as potassium carbonate to neutralize the acid byproduct and drive the reaction to completion without harsh conditions.
- The green synthesis approach using p-cyanobenzyl chloride and subsequent hydrolysis is advantageous for industrial production due to reduced solvent and reagent toxicity, and simplified purification steps.
- While the direct preparation of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride is less frequently reported, the methods for closely related piperazine analogs provide a reliable template for synthesis.
- Optimization of solvent ratios, reaction temperatures, and molar ratios can further enhance yield and purity in scale-up processes.
Chemical Reactions Analysis
4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Its derivatives are often utilized in the synthesis of potent inhibitors for tyrosine kinases, which play a crucial role in cancer cell proliferation.
-
Anticancer Activity :
- Research has indicated that compounds derived from thiomorpholine derivatives exhibit significant anticancer properties. For example, they can inhibit the proliferation of certain cancer cell lines, making them candidates for further development into therapeutic agents against malignancies such as chronic myeloid leukemia (CML) and other cancers.
-
Targeting Kinase Enzymes :
- The compound's structure allows it to effectively bind to ATP-binding sites of various kinases, thus inhibiting their activity. This mechanism is similar to that of imatinib mesylate, a well-known drug used in treating CML. The ability to modify its structure can lead to the development of novel kinase inhibitors with improved efficacy and selectivity.
Biological Studies
-
In Vitro Studies :
- Studies have shown that 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases. This property is essential for its potential use in cancer therapies.
- Toxicological Assessments :
Environmental Applications
- Green Chemistry Approaches :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in CML cell lines when treated with thiomorpholine derivatives. |
| Study B | Kinase Inhibition | Identified effective binding affinity to BCR-ABL kinase, suggesting potential as an alternative treatment for CML. |
| Study C | Toxicity Profile | Revealed dose-dependent toxicity; however, therapeutic doses showed minimal adverse effects on normal cells. |
Mechanism of Action
The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety may also play a role in binding to target proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and applications of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride with related compounds:
Key Differences and Implications
Thiomorpholine vs. Thioxo groups (e.g., in compound 2k) may participate in hydrogen bonding or redox reactions, unlike the non-reactive thiomorpholine methylene group .
Solubility Profiles: Hydrochloride salts (e.g., target compound, 4-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride) exhibit superior aqueous solubility compared to non-ionic forms (e.g., DBBA) .
Synthetic Efficiency :
- Morpholine-derived compounds (e.g., 2k, 6a, 6b) show high yields (80–95%) under optimized conditions, suggesting that the target compound’s synthesis may benefit from similar protocols .
Thermal Stability :
- Melting points vary significantly: imidazole derivatives (313–315°C) vs. morpholine-thioxo analogs (237–240°C) . This reflects differences in crystallinity and intermolecular interactions.
Biological Activity
4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a thiomorpholine group, which may influence its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Chemical Structure
- Molecular Formula : CHClNOS
- Molecular Weight : 275.78 g/mol
Antimicrobial Properties
Research indicates that 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving cancer cell lines, it exhibited cytotoxic effects, particularly against breast and lung cancer cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The proposed mechanism of action involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The thiomorpholine moiety may facilitate binding to target proteins, enhancing the compound's efficacy.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of 4-(Thiomorpholin-4-ylmethyl)benzoic acid hydrochloride against clinical isolates of bacteria. The results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.
Study 2: Anticancer Potential
In a separate study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for further development as an anticancer agent.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. According to PubChem data, it is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(thiomorpholin-4-ylmethyl)benzoic acid hydrochloride, and what challenges arise during its purification?
- Methodology :
-
Route 1 : React 4-chloromethylbenzoic acid with thiomorpholine in anhydrous THF under reflux (70–80°C, 12–24 hours). Neutralize with HCl to precipitate the hydrochloride salt .
-
Route 2 : Use a coupling agent (e.g., CDI or DCC) to conjugate thiomorpholine with 4-(bromomethyl)benzoic acid in DCM. Purify via column chromatography (silica gel, 5–10% MeOH/DCM) .
-
Challenges : Thiomorpholine’s nucleophilicity may lead to side reactions (e.g., over-alkylation). Recrystallization from ethanol/water mixtures improves purity but may reduce yield due to solubility issues .
- Data Summary :
| Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Alkylation | 65–75 | 85–90% |
| Acidification | 90–95 | ≥98% |
Q. How can the structural integrity of 4-(thiomorpholin-4-ylmethyl)benzoic acid hydrochloride be validated spectroscopically?
- Methodology :
- NMR : H NMR (DMSO-d6): δ 2.8–3.2 (m, 8H, thiomorpholine), 3.9 (s, 2H, CH), 7.4–8.1 (m, 4H, aromatic). C NMR confirms carboxylate (170 ppm) and thiomorpholine carbons (45–55 ppm) .
- MS : ESI-MS shows [M+H] at m/z 282.1 (calculated: 282.08) .
- Elemental Analysis : Match CHClNOS (theoretical C: 50.44%, H: 5.64%) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology :
- Thermal Stability : TGA/DSC shows decomposition onset at 180°C. Store below 25°C in airtight, light-protected containers .
- pH Stability : Hydrolyzes in alkaline conditions (pH >9) via cleavage of the thiomorpholine-benzoic acid bond. Stable in acidic buffers (pH 3–6) for ≥48 hours .
Advanced Research Questions
Q. How does the thiomorpholine moiety influence the compound’s pharmacokinetic profile compared to morpholine analogs?
- Methodology :
-
LogP Assessment : Thiomorpholine increases lipophilicity (experimental LogP = 1.8 vs. 1.2 for morpholine analog) via sulfur’s electron-donating effects, enhancing membrane permeability .
-
Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS identifies sulfoxidation as the primary metabolic pathway (t = 2.5 hours vs. 4 hours for morpholine) .
- Data Summary :
| Parameter | Thiomorpholine Derivative | Morpholine Derivative |
|---|---|---|
| LogP | 1.8 | 1.2 |
| Microsomal t | 2.5 hours | 4 hours |
Q. What strategies mitigate off-target interactions when designing analogs of this compound for kinase inhibition?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Thiomorpholine’s sulfur forms hydrophobic contacts, but substituents at the benzoic acid’s para-position reduce promiscuity .
- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler). Optimize by introducing bulkier groups (e.g., CF) to sterically hinder non-target binding .
Q. How can contradictory solubility data (e.g., DMSO vs. aqueous buffer) be resolved for this compound?
- Methodology :
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (pH 7.4) at concentrations >1 mM. Use co-solvents (5% PEG-400) or surfactants (0.1% Tween-80) to stabilize monomeric forms .
- Solubility vs. pH : Protonation of the benzoic acid group at pH <4 increases solubility (15 mg/mL vs. 2 mg/mL at pH 7) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
